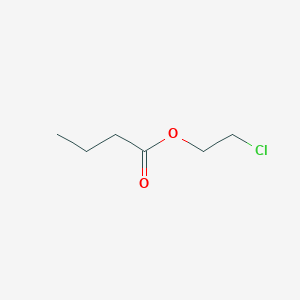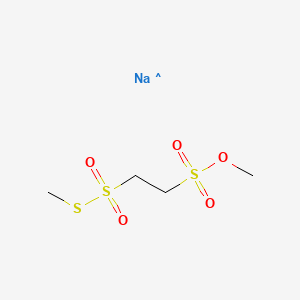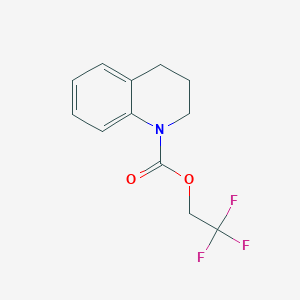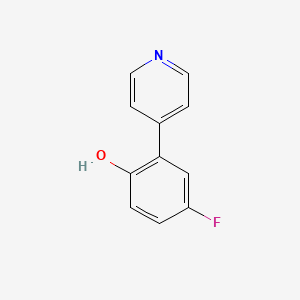
Butanoic acid, 2-chloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-chloroethyl ester, can be synthesized through the esterification of butanoic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve continuous flow processes where butanoic acid and 2-chloroethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Butanoic acid, 2-chloroethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield butanoic acid and 2-chloroethanol.
Substitution Reactions: The chlorine atom in the ester can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanoic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
科学的研究の応用
Butanoic acid, 2-chloroethyl ester, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The ester can be used in the development of pharmaceutical agents, particularly those requiring ester functionalities.
Industrial Chemistry: It serves as a precursor for the production of other chemicals and materials.
作用機序
The mechanism of action of butanoic acid, 2-chloroethyl ester, involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of butanoic acid and 2-chloroethanol. In substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. The ester can also undergo reduction to form the corresponding alcohol.
類似化合物との比較
Butanoic acid, 2-chloroethyl ester, can be compared with other esters derived from butanoic acid, such as:
Butanoic acid, ethyl ester: This ester has a similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Butanoic acid, methyl ester: Similar to the ethyl ester, it is less reactive due to the absence of the chlorine atom.
Butanoic acid, 2-bromoethyl ester: This compound is similar but contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
The presence of the chlorine atom in this compound, makes it unique and more reactive in certain chemical reactions, particularly substitution reactions.
特性
CAS番号 |
6065-72-1 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC名 |
2-chloroethyl butanoate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-6(8)9-5-4-7/h2-5H2,1H3 |
InChIキー |
JYPRYSVZABJWGS-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)


![N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)


